5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine
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Overview
Description
5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a chromene moiety, and multiple methoxy groups, making it a unique structure with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chromene moiety and the methoxy groups. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and various methoxy-substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A compound with a similar phenyl group but different overall structure and biological activity.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents and applications.
Uniqueness
5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, chromene moiety, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H24N2O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C28H24N2O4S/c1-17-26(18-10-6-5-7-11-18)30-28(35-17)29-21-16-23(34-22-13-9-8-12-20(21)22)19-14-24(31-2)27(33-4)25(15-19)32-3/h5-16H,1-4H3/b29-21+ |
InChI Key |
LQGDPSYVKJIJPU-XHLNEMQHSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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